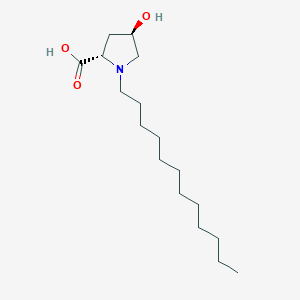
L-Proline, 1-dodecyl-4-hydroxy-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline, 1-dodecyl-4-hydroxy-, trans- is a derivative of L-proline, an amino acid that plays a crucial role in the synthesis of proteins. This compound is characterized by the presence of a dodecyl group and a hydroxyl group in the trans configuration. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-dodecyl-4-hydroxy-, trans- typically involves the hydroxylation of L-proline. One common method is the enzymatic hydroxylation using proline 4-hydroxylase, which converts L-proline into trans-4-hydroxy-L-proline. This reaction requires the presence of 2-oxoglutarate and molecular oxygen as co-substrates .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce proline 4-hydroxylase, facilitating the large-scale production of trans-4-hydroxy-L-proline . This method is preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline, 1-dodecyl-4-hydroxy-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of L-proline, 1-dodecyl-.
Substitution: Formation of L-proline, 1-dodecyl-4-chloro-, trans-.
Wissenschaftliche Forschungsanwendungen
L-Proline, 1-dodecyl-4-hydroxy-, trans- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of pharmaceuticals and other complex organic molecules.
Biology: Studied for its role in protein synthesis and its effects on cellular metabolism.
Industry: Employed in the production of chiral ligands for enantioselective ethylation of aldehydes.
Wirkmechanismus
The mechanism of action of L-Proline, 1-dodecyl-4-hydroxy-, trans- involves its incorporation into proteins and its role in stabilizing the triple-helical structure of collagen . The hydroxylation of proline residues in collagen is crucial for maintaining the structural integrity of connective tissues. This compound also plays a role in cellular signaling pathways by regulating the activity of protein kinases and other enzymes .
Vergleich Mit ähnlichen Verbindungen
L-Proline, 1-dodecyl-4-hydroxy-, trans- can be compared with other hydroxylated derivatives of proline:
Trans-4-hydroxy-L-proline: Similar in structure but lacks the dodecyl group.
Trans-3-hydroxy-L-proline: Hydroxyl group is located at the 3-position instead of the 4-position.
Cis-4-hydroxy-L-proline: Hydroxyl group is in the cis configuration.
The presence of the dodecyl group in L-Proline, 1-dodecyl-4-hydroxy-, trans- imparts unique hydrophobic properties, making it distinct from other hydroxylated proline derivatives.
Eigenschaften
CAS-Nummer |
90245-04-8 |
|---|---|
Molekularformel |
C17H33NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
(2S,4R)-1-dodecyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(19)13-16(18)17(20)21/h15-16,19H,2-14H2,1H3,(H,20,21)/t15-,16+/m1/s1 |
InChI-Schlüssel |
ASIMSXYQVHVZEO-CVEARBPZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCN1C[C@@H](C[C@H]1C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCN1CC(CC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


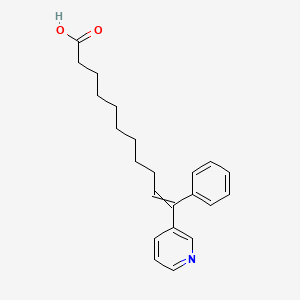
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
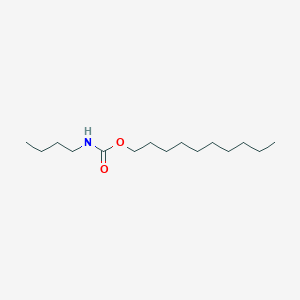
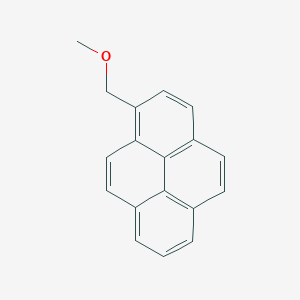
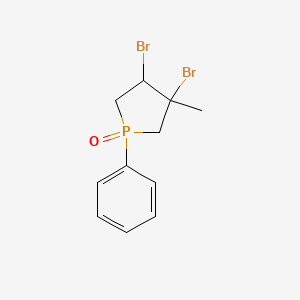
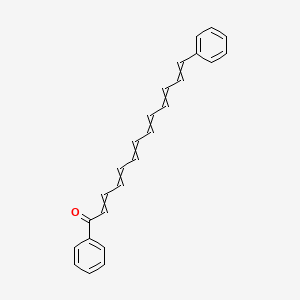
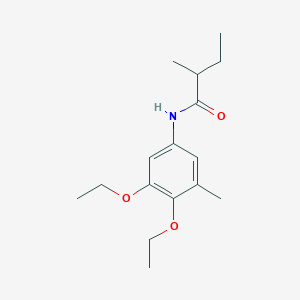
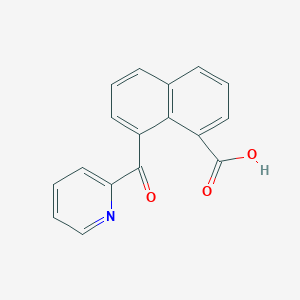
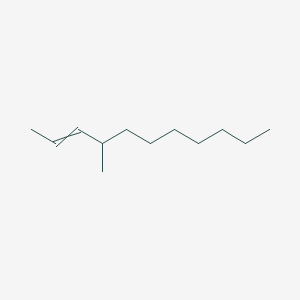
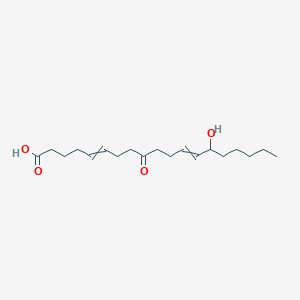
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
